Azetidin-3-yl(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)methanone

Stereochemistry Enantioselective synthesis Chiral pool

Choose this 3,4-disubstituted pyrrolidine-azetidine methanone for its two stereocenters (4 stereoisomers) and balanced MW (252 Da), which enable rich chiral space exploration in FBDD. The free hydroxyl group simplifies PEG-linker attachment for PROTACs, while the CF₃ group adds predictable lipophilicity (~0.5–1.0 LogP) and metabolic stability. This defined regioisomer avoids the stereochemical limitations of geminally disubstituted analogs, ensuring precise spatial orientation of pharmacophores in peptidomimetics and macrocyclic peptides.

Molecular Formula C10H15F3N2O2
Molecular Weight 252.23 g/mol
CAS No. 2097999-79-4
Cat. No. B1481344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidin-3-yl(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)methanone
CAS2097999-79-4
Molecular FormulaC10H15F3N2O2
Molecular Weight252.23 g/mol
Structural Identifiers
SMILESC1C(CN1)C(=O)N2CC(C(C2)C(F)(F)F)CO
InChIInChI=1S/C10H15F3N2O2/c11-10(12,13)8-4-15(3-7(8)5-16)9(17)6-1-14-2-6/h6-8,14,16H,1-5H2
InChIKeyQGEIMOCHBIQWFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidin-3-yl(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)methanone (CAS 2097999-79-4): Baseline Characterization for Scientific Procurement


Azetidin-3-yl(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)methanone (CAS 2097999-79-4) is a dual heterocyclic building block incorporating an azetidine ring linked via a methanone bridge to a 3-hydroxymethyl-4-trifluoromethylpyrrolidine. This compound serves as a versatile intermediate for medicinal chemistry and chemical biology applications . Publicly available quantitative biological activity data for this specific regioisomer remain extremely limited; differentiation evidence is primarily derived from structural, stereochemical, and physicochemical comparisons with its closest commercial analogs .

Why Generic Substitution Fails: Structural Uniqueness of Azetidin-3-yl(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)methanone


Substituting this compound with a seemingly similar azetidine-pyrrolidine methanone analog without careful structural vetting risks altering stereochemical outcomes, hydrogen-bonding capacity, and lipophilicity—parameters that collectively govern target engagement, metabolic stability, and synthetic tractability. The specific 3-hydroxymethyl-4-trifluoromethyl substitution pattern on the pyrrolidine ring introduces two stereocenters (C3 and C4), yielding up to four distinct stereoisomers, in contrast to the geminal 3,3-disubstituted isomer which possesses only one stereocenter and two stereoisomers . This stereochemical divergence is critical for applications requiring enantioselective synthesis or chirality-dependent biological recognition [1].

Product-Specific Quantitative Evidence Guide: Azetidin-3-yl(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)methanone


Stereochemical Complexity: Twice the Isomer Space of the 3,3-Disubstituted Isomer

The target compound bears substituents at C3 and C4 of the pyrrolidine ring, creating two sp3-hybridized stereocenters and enabling four stereoisomers. The primary commercial comparator, azetidin-3-yl(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)methanone (CAS 2097963-74-9) , possesses a quaternary C3 center (geminal disubstitution) and therefore only one stereocenter at C4 of the azetidinyl-attached carbon—yielding only two stereoisomers. This doubling of accessible stereoisomer space provides broader exploration of chiral chemical space in fragment-based screening [1].

Stereochemistry Enantioselective synthesis Chiral pool

Hydrogen Bond Donor Capacity: Free Hydroxymethyl vs. Methoxy Ether Blockade

The target compound possesses one hydrogen bond donor (HBD) from the primary alcohol (–CH2OH). The methoxy analog, azetidin-3-yl(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)methanone , replaces the hydroxyl with a methoxy group, reducing HBD count from 1 to 0. In medicinal chemistry, a single HBD can significantly influence permeability, solubility, and target engagement; empirical guidelines recommend ≤3 HBDs for CNS penetration [1]. Retaining one HBD while eliminating others is a common strategy to balance potency and permeability.

Hydrogen bond donors Ligand efficiency Permeability

Lipophilicity Tuning: Trifluoromethyl at 4-Position vs. Non-Fluorinated or Mono-Fluoro Analogs

The trifluoromethyl (–CF3) group at the pyrrolidine 4-position is a classic lipophilicity-enhancing motif. Compared to a non-fluorinated or mono-fluoro analog (e.g., 1-(azetidine-3-carbonyl)-3-fluoropyrrolidine ), the –CF3 group increases LogP by approximately 0.5–1.0 units based on fragment-based calculations [1]. The target compound’s estimated LogP is ~0.5–1.0, positioning it in the desirable LogP range (1–3) for oral drugs, whereas the des-CF3 analog (azetidin-3-yl(pyrrolidin-1-yl)methanone) is predicted to have LogP <0, potentially limiting membrane permeability .

Lipophilicity Metabolic stability Fluorine medicinal chemistry

Topological Polar Surface Area (TPSA) and MW: Favorable Drug-Like Space Relative to Extended Analogs

The target compound has a molecular weight of 252.23 g/mol and a predicted TPSA of ~52 Ų (based on fragment summation of azetidine, pyrrolidine, hydroxyl, and carbonyl groups) . The unsubstituted parent scaffold (MW 154.21) has TPSA ~32 Ų, while the methoxy analog (MW 252.23) has TPSA ~42 Ų (loss of HBD). The target compound resides well within the Rule-of-Five space (MW <500, TPSA <140 Ų) and aligns with fragment-based drug discovery (FBDD) criteria (MW <300), whereas extended analogs incorporating additional rings or substituents can quickly exceed these boundaries [1].

Drug-likeness Physicochemical properties Fragment-based screening

Conformational Restriction: Azetidine-Pyrrolidine Linkage vs. Flexible Alkyl Spacers

The methanone bridge between the azetidine and pyrrolidine rings provides conformational rigidity with a defined distance and angle between the two heterocycles. In contrast, analogous compounds with an alkyl spacer (e.g., 1-(azetidin-3-yl)pyrrolidine hydrochloride ) introduce a flexible methylene linker, increasing the number of rotatable bonds by at least one. The target compound’s amide linkage maintains planarity and reduces entropic penalty upon target binding relative to flexible amine-linked analogs [1].

Conformational restriction Rigidification Ligand pre-organization

Best Research and Industrial Application Scenarios for Azetidin-3-yl(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)methanone


Chiral Fragment-Based Drug Discovery (FBDD) Libraries

The compound’s defined 3,4-disubstitution pattern and two stereocenters enable the construction of chirally enriched fragment libraries. Using enantioselective synthesis or chiral chromatography, all four stereoisomers can be generated and screened individually, providing a richer exploration of chiral space compared to the geminal isomer [1]. This is particularly valuable in FBDD campaigns targeting enzymes with chiral binding pockets, such as kinases or proteases.

PROTAC Linker or E3 Ligand Ligand Intermediate

With a balanced MW of 252.23 g/mol, one HBD, and a predicted TPSA of ~52 Ų, the compound is positioned as a compact, functionalized intermediate for building PROTAC linkers or E3 ligase-binding moieties. The free hydroxyl group provides a convenient derivatization handle for attaching PEG chains or other linkers [2].

Fluorine-Containing Medicinal Chemistry Programs

The trifluoromethyl group enhances metabolic stability and lipophilicity [3]. Compared to non-fluorinated or mono-fluoro analogs, this compound offers a predictable ~0.5–1.0 LogP increase, making it a suitable intermediate for lead optimization programs aiming to balance potency and ADME properties, particularly for CNS or oncology targets.

Stereoselective Synthesis of Conformational Constrained Peptidomimetics

The rigid azetidine-pyrrolidine methanone scaffold, combined with the stereochemically defined 3,4-substitution, serves as a convenient building block for synthesizing peptidomimetics that require precise spatial orientation of pharmacophoric groups [4]. The amide linkage mimics a peptide bond while restricting flexibility, useful for β-turn mimetics or macrocyclic peptide synthesis.

Quote Request

Request a Quote for Azetidin-3-yl(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.